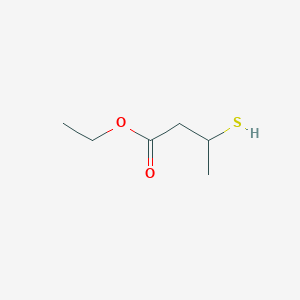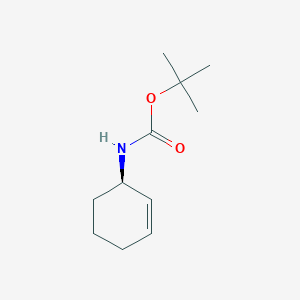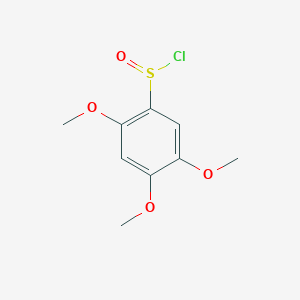
2-Chlor-4'-Fluorpropiophenon
Übersicht
Beschreibung
2-Chloro-4'-fluoropropiophenone is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4'-fluoropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4'-fluoropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Chlor-4'-Fluorpropiophenon ist ein wichtiger Rohstoff und Zwischenprodukt, das in der organischen Synthese verwendet wird . Seine einzigartigen Eigenschaften machen es zu einer vielseitigen Verbindung bei der Herstellung einer Vielzahl organischer Verbindungen.
Pharmazeutika
Diese Verbindung wird in der pharmazeutischen Industrie häufig verwendet . Es dient aufgrund seiner Reaktivität und Stabilität als wichtiger Bestandteil bei der Synthese verschiedener Medikamente.
Pflanzenschutzmittel
This compound findet auch Anwendung in der Pflanzenschutzmittelindustrie . Es kann bei der Herstellung von Pestiziden und anderen Pflanzenschutzmitteln verwendet werden.
Farbstoffe
In der Farbstoffindustrie wird diese Verbindung als Zwischenprodukt verwendet . Seine chemischen Eigenschaften ermöglichen es ihm, sich mit anderen Verbindungen zu verbinden, um Farbstoffe in verschiedenen Farben zu erzeugen.
Materialsynthese
Es wird in der Materialsynthese zur Herstellung neuer Materialien mit gewünschten Eigenschaften verwendet. Seine Reaktivität ermöglicht es ihm, Bindungen mit verschiedenen anderen Verbindungen einzugehen, was zur Herstellung neuartiger Materialien führt.
Forschung in den Lebenswissenschaften
In der Forschung in den Lebenswissenschaften wird this compound in verschiedenen Bereichen wie Zellbiologie, Genomik, Proteomik verwendet . Seine Eigenschaften machen es zu einem wertvollen Werkzeug in diesen Forschungsbereichen.
Herstellung von Chinoxalinderivaten
4'-Fluorpropiophenon, eine Verbindung ähnlich this compound, wurde bei der Herstellung von 2-(4-Fluorphenyl)-3-methylchinoxalin verwendet . Es ist plausibel, dass this compound auf ähnliche Weise verwendet werden könnte.
Sicherheit und Handhabung
Auch wenn es keine direkte Anwendung ist, ist es wichtig zu beachten, dass this compound als Reizstoff eingestuft wird . Bei der Handhabung dieser Verbindung in allen Anwendungen sollten geeignete Sicherheitsmaßnahmen getroffen werden.
Safety and Hazards
When handling 2-Chloro-4’-fluoropropiophenone, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear respiratory protection and protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, specific papers related to 2-Chloro-4’-fluoropropiophenone were not found in the search results .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Chloro-4’-fluoropropiophenone are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Chloro-4’-fluoropropiophenone are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Chloro-4’-fluoropropiophenone is not well-characterized. It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-chloro-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLOTJUTCKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001784 | |
| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81112-09-6 | |
| Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-4'-fluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









methanone](/img/structure/B134181.png)




